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molecular formula C3H11NNa2O8P2 B8802812 Disodium pamidronate hydrate

Disodium pamidronate hydrate

Cat. No. B8802812
M. Wt: 297.05 g/mol
InChI Key: TVQNUQCYOOJTMK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534674B2

Procedure details

In the process for preparing crystalline disodium pamidronate from the reaction solution for neutralization of pamidronic acid with sodium hydroxide according to the first method, it is characterized to be included the process which pamidronic acid is neutralized with sodium hydroxide at about 90° C. in the range of pH 7.5˜8.5: the insoluble materials produced after neutralization is filtered: an alcohol is added to the filtrate to produce a salt: the resulting salt is dissolved in water and is allowed to stand at room temperature to induce crystallization: the resulting crystallizing solution is cooled to obtain the crystals: and then the resulting crystals are dried at the temperature of 75˜85° C. under normal pressure to obtain the crystalline disodium pamidronate hydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([P:10]([O-:13])([OH:12])=[O:11])([P:6]([O-:9])([OH:8])=[O:7])[OH:5])[CH2:2][NH2:3].[Na+:14].[Na+].C(C(P(O)(O)=O)(P(O)(O)=O)[OH:20])CN.[OH-].[Na+]>O>[CH2:1]([C:4]([P:10]([O-:13])([OH:12])=[O:11])([P:6]([O-:8])([OH:9])=[O:7])[OH:5])[CH2:2][NH2:3].[OH2:20].[Na+:14].[Na+:14] |f:0.1.2,4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble materials produced after neutralization
FILTRATION
Type
FILTRATION
Details
is filtered
ADDITION
Type
ADDITION
Details
an alcohol is added to the filtrate
CUSTOM
Type
CUSTOM
Details
to produce a salt
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
the resulting crystallizing solution
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
to obtain the crystals
CUSTOM
Type
CUSTOM
Details
the resulting crystals are dried at the temperature of 75˜85° C. under normal pressure

Outcomes

Product
Name
Type
product
Smiles
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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